(Z)-1-(2',6'-Dichlorophenyl)-3-(beta,gamma-dihydroxypropyl)aminomethylene-2-indolinone
CAS No.: 172371-96-9
Cat. No.: VC20909404
Molecular Formula: C18H16Cl2N2O3
Molecular Weight: 379.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172371-96-9 |
|---|---|
| Molecular Formula | C18H16Cl2N2O3 |
| Molecular Weight | 379.2 g/mol |
| IUPAC Name | 3-[[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]methylideneamino]propane-1,2-diol |
| Standard InChI | InChI=1S/C18H16Cl2N2O3/c19-14-5-3-6-15(20)17(14)22-16-7-2-1-4-12(16)13(18(22)25)9-21-8-11(24)10-23/h1-7,9,11,23-25H,8,10H2 |
| Standard InChI Key | VOIONHKFHXSKPD-LCYFTJDESA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)/C(=C/NCC(CO)O)/C(=O)N2C3=C(C=CC=C3Cl)Cl |
| SMILES | C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCC(CO)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2C3=C(C=CC=C3Cl)Cl)O)C=NCC(CO)O |
Introduction
(Z)-1-(2',6'-Dichlorophenyl)-3-(beta,gamma-dihydroxypropyl)aminomethylene-2-indolinone is a complex organic compound with the molecular formula C18H16Cl2N2O3 and a molecular weight of approximately 379.24 g/mol . This compound is identified by its CAS number, 172371-96-9, and is also known by several synonyms, including 3-[[1-(2,6-dichlorophenyl)-2-hydroxyindol-3-yl]methylideneamino]propane-1,2-diol .
Synthesis and Preparation
While specific synthesis details for this compound are not widely documented, compounds with similar structures often involve multi-step reactions starting from simpler precursors. For instance, indolinone derivatives can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Comparison with Related Compounds
A closely related compound is 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-, which differs by having a single hydroxyl group on the propyl chain instead of two . This difference can affect the compound's solubility, stability, and biological activity.
Comparison Table:
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (Z)-1-(2',6'-Dichlorophenyl)-3-(beta,gamma-dihydroxypropyl)aminomethylene-2-indolinone | C18H16Cl2N2O3 | 379.24 g/mol | 172371-96-9 |
| 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)- | C18H16Cl2N2O2 | 363.2 g/mol | 172371-97-0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume